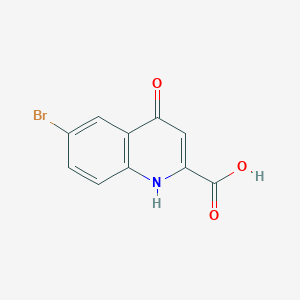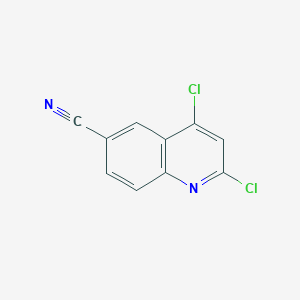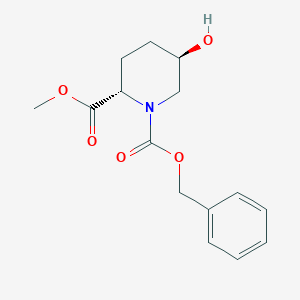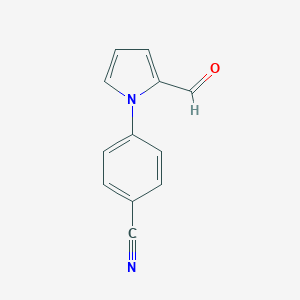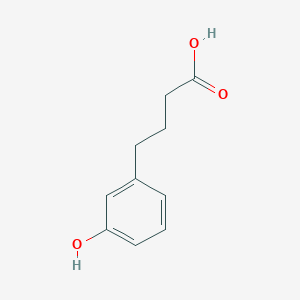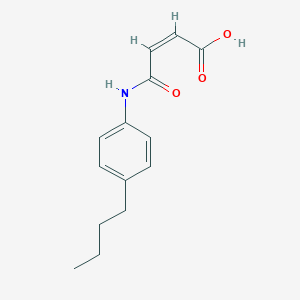
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid
Overview
Description
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in 2001 by Michael Karin and his colleagues at the University of California, San Diego. Since then, BAY 11-7082 has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue at position 179 in the IKKβ kinase subunit. This modification prevents the phosphorylation and activation of IKKβ, which is required for the activation of NF-κB. As a result, the nuclear translocation of NF-κB is blocked, and the expression of pro-inflammatory genes is reduced.
Biochemical And Physiological Effects
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation and invasion of cancer cells, induce apoptosis in cancer cells, and inhibit the replication of viruses. In addition, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has been shown to have antioxidant and neuroprotective properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple signaling pathways, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 specifically targets the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has a relatively short half-life and can be toxic at high concentrations. This can limit its use in certain experiments and requires careful optimization of the dosage and treatment duration.
Future Directions
There are several future directions for the research on (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082. One potential direction is to explore its therapeutic potential in other inflammatory diseases, such as asthma and multiple sclerosis. Another direction is to investigate its anti-cancer and anti-viral effects in combination with other drugs or therapies. Additionally, the development of more potent and selective NF-κB inhibitors based on the structure of (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 could lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 involves a multi-step process that starts with the reaction of 4-nitrobenzylamine and 4-butylbenzaldehyde to form 4-(4-butylphenyl)-2-nitroethanol. This intermediate is then reduced to 4-(4-butylphenyl)-2-nitroethane, which is subsequently treated with acetic anhydride and sulfuric acid to yield (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has been extensively studied for its anti-inflammatory properties. It inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. By blocking NF-κB activation, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. This makes (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 a potential therapeutic agent for a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition to its anti-inflammatory properties, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has also been shown to have anti-cancer and anti-viral effects. It can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses such as HIV and hepatitis B. This makes (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 a potential candidate for cancer and viral therapy.
properties
IUPAC Name |
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-10H,2-4H2,1H3,(H,15,16)(H,17,18)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNAPQKAHBDNLV-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224827 | |
| Record name | (2Z)-4-[(4-Butylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid | |
CAS RN |
6953-82-8, 100582-05-6 | |
| Record name | (2Z)-4-[(4-Butylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC39753 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-4-[(4-Butylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BUTYLMALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



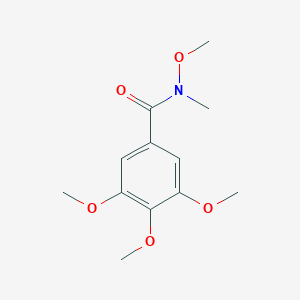
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)
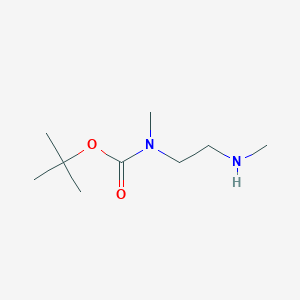
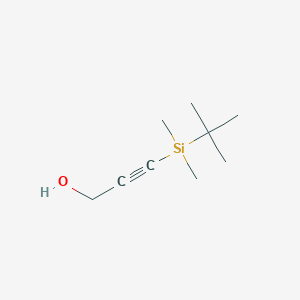


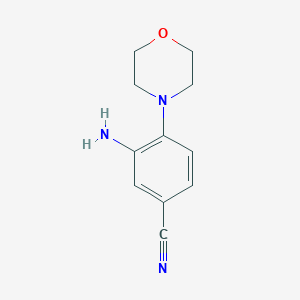
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
